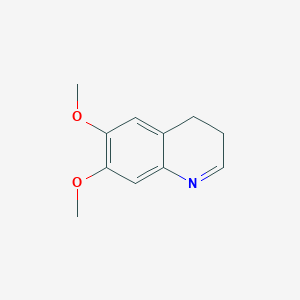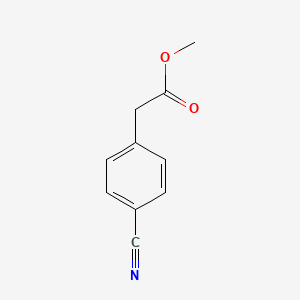
5-(Methylsulfonyl)indoline
Descripción general
Descripción
5-(Methylsulfonyl)indoline is a chemical compound that is part of a broader class of indoline derivatives. These compounds are characterized by a sulfonyl group attached to the indoline structure, which can significantly alter their chemical and biological properties. The sulfonyl group is a versatile functional group in medicinal chemistry, often imparting improved pharmacokinetic properties or serving as a key pharmacophore in drug design.
Synthesis Analysis
The synthesis of indoline derivatives with sulfonyl groups can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles is achieved in five steps from indole with a 46% yield . Similarly, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, is performed in four steps starting from commercially available precursors . These syntheses involve protection and deprotection steps, lithiation, and cyclization reactions, highlighting the intricate chemistry involved in producing sulfonyl indoline derivatives.
Molecular Structure Analysis
The molecular structure of sulfonyl indoline derivatives is characterized by the presence of a sulfonyl group attached to the indoline ring. This group can influence the electronic distribution within the molecule and affect its binding to biological targets. For example, the presence of a sulfonyl group in 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles contributes to their high affinity towards the 5-HT6 receptor . The molecular structure of these compounds is crucial for their biological activity and selectivity.
Chemical Reactions Analysis
Indoline derivatives with sulfonyl groups can participate in various chemical reactions. These reactions are often utilized to further modify the indoline core or to introduce additional functional groups that can enhance biological activity. For instance, the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids involves the attachment of a thiazole heterocycle to the indoline core . Additionally, the conversion of sulfonic acids to sulfonyl chlorides is a common reaction that enables the formation of indoline-5-sulfonamide pharmacophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(methylsulfonyl)indoline derivatives are influenced by the presence of the sulfonyl group. These properties include solubility, melting point, and stability, which are important for the pharmacological application of these compounds. For example, the solubility of these compounds in various solvents can affect their bioavailability and absorption in biological systems. The stability of the sulfonyl group under physiological conditions is also critical for the compound's efficacy as a drug.
Aplicaciones Científicas De Investigación
-
Antiviral Activity
-
Anti-inflammatory Activity
- Field: Immunology
- Application: Some indole derivatives have been synthesized and investigated for their anti-inflammatory properties .
- Method: Specific indole derivatives were synthesized and their anti-inflammatory properties were tested both in vitro and in vivo .
- Results: Certain derivatives, including 3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(phenyl)methanone, showed significant anti-inflammatory effects .
Safety And Hazards
The safety information for 5-(Methylsulfonyl)indoline indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection. It should also be used only outdoors or in a well-ventilated area .
Direcciones Futuras
Indoles, including 5-(Methylsulfonyl)indoline, are gaining importance in medicinal chemistry due to their physiological activity. They exhibit various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and new applications of indoles is a promising direction for future research .
Propiedades
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOHQMIBTVTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371152 | |
| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)indoline | |
CAS RN |
387350-92-7 | |
| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 387350-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)



![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)




![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)
